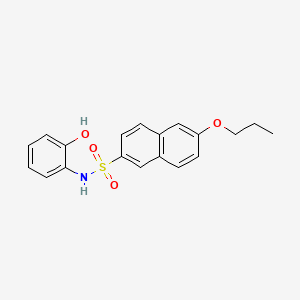![molecular formula C23H15NO3 B13369988 3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyranoquinoline core, which is fused with a furan ring and a phenyl group, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This reaction proceeds efficiently at room temperature, making it a green and straightforward approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Applications De Recherche Scientifique
3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar quinoline core and have applications in medicinal chemistry as antimalarial, antitumor, and antimicrobial agents.
Dihydroquinazolinones: These are reduced forms of quinazolinones and are known for their anticonvulsant and anti-inflammatory properties.
Uniqueness
3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one stands out due to its unique fusion of a furan ring with the pyranoquinoline core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H15NO3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(3Z)-3-(furan-2-ylmethylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C23H15NO3/c25-23-20(13-16-9-6-12-26-16)27-14-19-22(23)21(15-7-2-1-3-8-15)17-10-4-5-11-18(17)24-19/h1-13H,14H2/b20-13- |
Clé InChI |
CXAAAZCDHYNHIO-MOSHPQCFSA-N |
SMILES isomérique |
C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CC=CO4)/O1)C5=CC=CC=C5 |
SMILES canonique |
C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CC=CO4)O1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)
![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)



![Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B13369958.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13369959.png)

![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-[1-(4-chlorophenyl)ethyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B13369969.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)
![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide](/img/structure/B13369977.png)

